(1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)-
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Overview
Description
(1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- typically involves the construction of the triazoloquinazoline core followed by the introduction of the phenyl and phenylethenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzonitrile with hydrazine hydrate can form the triazole ring, which is then fused with a quinazoline moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce triazoloquinazoline alcohols .
Scientific Research Applications
(1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which is a key mechanism underlying its anticancer activity. Additionally, it may inhibit specific enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
(1,2,4)Triazolo(4,3-a)quinoxaline: Similar in structure but with a quinoxaline core.
(1,2,4)Triazolo(3,4-b)(1,3,4)thiadiazine: Contains a thiadiazine ring fused with a triazole
Uniqueness
(1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit enzymes makes it a promising candidate for anticancer research .
Properties
CAS No. |
95854-72-1 |
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Molecular Formula |
C23H16N4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-phenyl-1-[(E)-2-phenylethenyl]-[1,2,4]triazolo[4,3-a]quinazoline |
InChI |
InChI=1S/C23H16N4/c1-3-9-17(10-4-1)15-16-21-25-26-23-24-22(18-11-5-2-6-12-18)19-13-7-8-14-20(19)27(21)23/h1-16H/b16-15+ |
InChI Key |
UFHLQAOMUXALJQ-FOCLMDBBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C3N2C4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C3N2C4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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